molecular formula C9H16N2O5 B1585170 2'-deoxy-3,4,5,6-tetrahydrouridine CAS No. 31962-88-6

2'-deoxy-3,4,5,6-tetrahydrouridine

Cat. No.: B1585170
CAS No.: 31962-88-6
M. Wt: 232.23 g/mol
InChI Key: RSRNLJYSWSSQMW-CZLDRYSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification as a Pyrimidine (B1678525) Nucleoside Analog

2'-deoxy-3,4,5,6-tetrahydrouridine, also known by its synonym Tetrahydrodeoxyuridine (dTHU), is classified as a pyrimidine nucleoside analog. nih.govijcrt.org Structurally, it is a derivative of the natural pyrimidine nucleoside deoxyuridine. clearsynth.com Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. nih.govnih.gov Due to this structural similarity, they can interfere with cellular processes involving nucleic acid synthesis. nih.govresearchgate.net

The defining characteristic of this compound is the saturation of the pyrimidine ring, which distinguishes it from its parent nucleoside, uridine (B1682114). This modification is crucial to its function as an inhibitor of specific enzymes involved in pyrimidine metabolism. nih.gov Specifically, dTHU is recognized as a potent inhibitor of two key enzymes: cytidine (B196190) deaminase (CDA) and, following intracellular phosphorylation, deoxycytidylate deaminase (dCMPD). nih.govnih.gov

Historical Context and Evolution of Nucleoside Analog Research

The field of nucleoside analog research has its roots in the mid-20th century, with the synthesis of compounds like 5-fluorouracil (B62378) and cytarabine (B982) (Ara-C), which became cornerstones of cancer chemotherapy. ijcrt.orgnih.gov These pyrimidine analogs were designed as antimetabolites to disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells. nih.govijcrt.org

However, a significant challenge emerged: the rapid degradation of many of these therapeutic analogs by cellular enzymes, particularly cytidine deaminase (CDA). nih.govnih.govusc.edu CDA is a crucial enzyme in the pyrimidine salvage pathway, responsible for the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. nih.govwikipedia.org This enzymatic action inactivates many cytidine-based anticancer drugs, such as gemcitabine (B846) and decitabine (B1684300), limiting their efficacy. nih.govnih.govnih.gov

This challenge spurred the development of CDA inhibitors. One of the most well-characterized is Tetrahydrouridine (B1681287) (THU), a transition-state analog that potently blocks CDA. nih.govusc.edu The development of this compound (dTHU) represents a further evolution in this line of research. Studies, such as those published in the late 1980s, began to elucidate the specific effects of dTHU, not only on CDA but also on a downstream enzyme, deoxycytidylate deaminase (dCMPD). nih.gov This dual inhibitory capability made dTHU a valuable tool for dissecting the complexities of deoxynucleotide metabolism and exploring new therapeutic strategies. nih.gov

Significance in Biomedical Research and Therapeutic Strategy Development

The significance of this compound in biomedical research is twofold. Firstly, it serves as a precise molecular probe to investigate the regulation of nucleotide pools within the cell. nih.gov By inhibiting dCMPD, researchers can induce specific metabolic changes, such as the dramatic expansion of the deoxycytidine triphosphate (dCTP) pool, and study the downstream consequences on DNA synthesis and cell cycle progression. nih.gov This has provided fundamental insights into how cells maintain the balanced supply of building blocks required for DNA replication.

Secondly, and of great therapeutic importance, dTHU and its close relative THU represent a key strategy for overcoming chemoresistance. nih.govmdpi.com Many tumors exhibit high levels of CDA, which contributes to resistance against cytidine analog drugs. nih.gov By co-administering a CDA inhibitor like THU or dTHU, these therapeutic agents are shielded from degradation. This enhances their bioavailability, prolongs their half-life, and increases their effective concentration within the tumor, a concept that has been explored to improve the efficacy of drugs like gemcitabine and decitabine. nih.govnih.gov This approach also opens the possibility of effective oral administration for drugs that would otherwise require intravenous delivery due to extensive first-pass metabolism. usc.edunih.gov

Detailed Research Findings

Research has provided specific data on the biochemical effects of this compound. A pivotal study investigated its impact on deoxynucleotide metabolism in CCRF-CEM leukemia cells.

Effect of this compound on dCMP Deaminase and Nucleotide Pools

The primary mechanism of dTHU involves the inhibition of deoxycytidylate deaminase (dCMPD) after it is phosphorylated within the cell to its active 5'-monophosphate form. This inhibition has significant and specific consequences on the balance of pyrimidine deoxynucleotides.

EffectObservationReference
dCMPD Inhibition Nearly complete inhibition was observed in intact CCRF-CEM cells after a 45-minute incubation with 100 µM dTHU. nih.gov
dCTP Pool A concentration-dependent expansion of the dCTP pool was noted, reaching a maximum of an 8-fold increase after 2 hours with 100 µM dTHU. nih.gov
Other Nucleotide Pools dATP, dTTP, dGTP, and ribonucleoside triphosphate pools remained unaffected by the dTHU treatment. nih.gov
Reversibility The inhibition of dCMPD appeared to be reversible. Washing the cells and placing them in fresh medium led to a decrease in the elevated dCTP pool and a corresponding increase in the dTTP pool. nih.gov

Concentration-Dependent Increase of dCTP Pools in CCRF-CEM Cells by this compound

The expansion of the dCTP pool is directly proportional to the concentration of dTHU, highlighting a clear dose-response relationship.

dTHU Concentration (µM)Incubation TimedCTP Pool Expansion
3 - 1002 hoursDirectly Proportional Increase
10045 minutesNear-complete dCMPD inhibition
1002 hours8-fold expansion

Data sourced from Heinemann & Plunkett, 1989. nih.gov

To illustrate the pharmacokinetic properties of this class of inhibitors, the following table presents data from a study on the related compound, Tetrahydrouridine (THU), in mice.

Pharmacokinetic Properties of Tetrahydrouridine (THU) in Mice

ParameterIntravenous (100 mg/kg)Oral (100 mg/kg)
Terminal Half-life 73 minutes85 minutes
Clearance 9.1 ml/min/kgNot Applicable
Volume of Distribution 0.95 l/kgNot Applicable
Oral Bioavailability Not Applicable~20%

Data sourced from Beumer et al., 2008. nih.govusc.eduresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15)/t5-,6+,7?,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRNLJYSWSSQMW-CZLDRYSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953849
Record name 1-(2-Deoxypentofuranosyl)-1,4,5,6-tetrahydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31962-88-6
Record name 2'-Deoxytetrahydrouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031962886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-1,4,5,6-tetrahydropyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action and Enzymatic Inhibition

Primary Enzymatic Target: Cytidine (B196190) Deaminase (CDA)

The principal molecular target of 2'-deoxy-3,4,5,6-tetrahydrouridine is cytidine deaminase (CDA), an enzyme crucial to the pyrimidine (B1678525) salvage pathway.

Role of CDA in Nucleoside Metabolism and Pyrimidine Salvage Pathways

Cytidine deaminase (CDA) is a vital enzyme in the pyrimidine salvage pathway, a metabolic route that recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA. youtube.comyoutube.com This process is essential for conserving cellular energy and resources by reusing these building blocks rather than synthesizing them from scratch. youtube.com CDA's primary function is to catalyze the irreversible hydrolytic deamination of cytidine to uridine (B1682114) and deoxycytidine to deoxyuridine. guidetopharmacology.org This deamination is a critical step in both the recycling of pyrimidines for the synthesis of new nucleotides for DNA and RNA, and in the catabolism of pyrimidines to provide carbon and nitrogen for the cell. nih.gov Therefore, CDA plays a dual role in maintaining the balance of nucleotide pools and in cellular nutrient supply. nih.gov The pyrimidine salvage pathway, in which CDA is a key player, complements the de novo synthesis pathway, ensuring a constant supply of pyrimidine nucleotides for cellular processes. nih.govnih.gov

Interaction Kinetics and Binding Characteristics with Human Cytidine Deaminase

The interaction between this compound and human cytidine deaminase is characterized by slow binding kinetics. nih.gov Unlike its rapid inhibition of the bacterial enzyme, the onset of inhibition of human liver CDA is a relatively slow process, suggesting that a structural reorganization of the enzyme precedes the formation of a stable enzyme-inhibitor complex. nih.gov

This inhibition is reversible, and detailed kinetic studies have provided the following constants for the interaction with human liver cytidine deaminase: nih.gov

Kinetic ParameterValue
kon (association rate constant)2.4 x 104 M-1 sec-1
koff (dissociation rate constant)5.6 x 10-4 sec-1
Ki (inhibition constant)2.9 x 10-8 M

The inhibition constants (Ki) for tetrahydrouridine (B1681287) (a closely related compound) with human and E. coli CDA have been reported as 54 nM and 240 nM, respectively. Another source reports an IC50 value of 152 µM for tetrahydrouridine. abcam.com The slow binding and release rates are consistent with the measured steady-state Ki value, which is significantly lower than previously estimated. nih.gov

Classification as a Transition-State Analog of Cytidine Deaminase

This compound is classified as a transition-state analog of cytidine deaminase. nih.govnih.govusc.edu The mechanism of deamination catalyzed by CDA is thought to involve a tetrahedral intermediate. nih.gov The structure of this compound closely resembles this hypothetical transition state. usc.edunih.gov This structural mimicry allows it to bind with high affinity to the active site of CDA, effectively blocking the access of the natural substrates, cytidine and deoxycytidine. usc.edunih.gov The potent inhibitory activity of this compound is directly related to the ability of the enzyme's active site to stabilize this transition-state-like structure through tight binding. nih.gov

Inhibition of Deoxycytidylate Deaminase (dCMPD) and Impact on Deoxynucleotide Pools

In addition to its potent inhibition of CDA, this compound, after intracellular phosphorylation to its 5'-monophosphate form, also inhibits deoxycytidylate deaminase (dCMPD). nih.gov dCMPD plays a regulatory role in pyrimidine deoxynucleotide metabolism. nih.gov

Inhibition of dCMPD in CCRF-CEM cells by 100 µM this compound for 45 minutes resulted in a nearly complete blockage of the enzyme's activity. nih.gov This inhibition led to a significant and specific impact on deoxynucleotide pools: nih.gov

Nucleotide PoolEffect of dTHU Inhibition
dCTP 8-fold expansion
dATP Unaffected
dTTP Unaffected
dGTP Unaffected
Ribonucleoside triphosphates Unaffected

The expansion of the dCTP pool was found to be directly proportional to the concentration of this compound (in the range of 3-100 µM) and reached its maximum after 2 hours of incubation. nih.gov Further experiments using hydroxyurea, an inhibitor of ribonucleotide reductase, demonstrated that the substrate for dCMPD is derived from the ribonucleotide pool, with CDP being the primary precursor of dCTP. nih.gov The inhibition of dCMPD by this compound appears to be reversible. nih.gov

Modulation of APOBEC3 Deaminases

The APOBEC3 (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of enzymes are cytidine deaminases that play a crucial role in innate immunity by deaminating cytosine to uracil (B121893) in single-stranded DNA (ssDNA), thereby restricting viral replication. nih.govacs.orgresearchgate.net However, their off-target activity can contribute to somatic mutations in cancer. researchgate.net

Interactions with APOBEC3A, APOBEC3B, and APOBEC3G

The mechanism of cytosine deamination by APOBEC enzymes is thought to be similar to that of cytidine deaminase. nih.govacs.org Consequently, transition-state analogs of CDA, such as tetrahydrouridine and its deoxy- and zebularine-containing counterparts, have been investigated as potential inhibitors of APOBEC3 enzymes. nih.govacs.org

Role of Single-Stranded DNA in APOBEC3 Inhibition

The Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3 (APOBEC3) family of enzymes are cytidine deaminases that play a crucial role in innate immunity by deaminating cytosine to uracil in single-stranded DNA (ssDNA), thereby restricting retroviruses. However, their off-target activity can contribute to mutagenesis in cancer.

While direct studies on this compound are limited, research on its analogue, 2'-deoxyzebularine, provides a model for its potential mechanism. For these inhibitors to be effective against APOBEC3 enzymes, they must be delivered to the enzyme's active site. A key mechanism for this delivery is the incorporation of the nucleoside analogue into a short single-stranded DNA (ssDNA) oligonucleotide. This ssDNA then acts as a carrier, bringing the inhibitor to the APOBEC3 active site. It is hypothesized that this compound, being a transition-state analogue of cytidine deaminase, could similarly be incorporated into ssDNA to inhibit APOBEC3 enzymes.

Enzyme Family Proposed Inhibitory Mechanism Delivery Vehicle
APOBEC3Competitive inhibition at the active siteSingle-stranded DNA (ssDNA)

Other Identified Cellular and Molecular Mechanisms

Beyond its potential role in APOBEC3 inhibition, this compound and its parent compound, tetrahydrouridine (THU), have been shown to influence other cellular and molecular pathways.

Inhibition of Tumor Necrosis Factor Production

As of the current body of scientific literature, there is no direct evidence to suggest that this compound or its parent compound, tetrahydrouridine, inhibits the production of Tumor Necrosis Factor (TNF). Further research is required to investigate any potential relationship between this compound and the TNF signaling pathway.

Influence on E2F1 Transcription Factor Activity

The E2F1 transcription factor is a critical regulator of the cell cycle and is involved in both cell proliferation and apoptosis. Research has demonstrated that tetrahydrouridine (THU), the parent compound of this compound, can influence E2F1 activity. Specifically, treatment of pancreatic and lung carcinoma cell lines with THU has been shown to down-regulate the expression of E2F1 at the protein level. figshare.com This effect was observed without a corresponding change in E2F1 mRNA levels, suggesting a post-transcriptional or translational regulatory mechanism. figshare.com This down-regulation of E2F1 is associated with an arrest in the G1/S phase of the cell cycle. figshare.com

Compound Target Effect Mechanism
Tetrahydrouridine (THU)E2F1 Transcription FactorDown-regulation of protein expressionPost-transcriptional/translational

Effects on Deoxycytidine Kinase Activity

This compound (dTHU) has been identified as a potent inhibitor of two key enzymes in pyrimidine metabolism: cytidine deaminase and deoxycytidylate deaminase (dCMPD). nih.govelsevierpure.com The inhibition of dCMPD occurs after dTHU is phosphorylated intracellularly to its active 5'-monophosphate form. nih.gov

The inhibition of dCMPD by dTHU leads to a significant increase in the intracellular pool of deoxycytidine triphosphate (dCTP). nih.gov This expansion of the dCTP pool, in turn, has been shown to be associated with an inhibition of deoxycytidine kinase activity. nih.gov This is evidenced by a reduced capacity of cells to phosphorylate other deoxycytidine analogues, such as ara-C, in the presence of dTHU. nih.gov Therefore, this compound indirectly affects deoxycytidine kinase activity through its primary inhibition of dCMPD and the subsequent feedback mechanisms.

Compound Primary Target Secondary Effect Downstream Consequence
This compound (dTHU)Deoxycytidylate deaminase (dCMPD)Increased dCTP poolInhibition of Deoxycytidine Kinase

Biological Activities and Therapeutic Potential

Antineoplastic and Antiproliferative Activities

The compound's role in cancer treatment is multifaceted, ranging from enhancing the efficacy of established chemotherapies to potentially exerting its own anticancer effects.

The liver is characterized by high levels of cytidine (B196190) deaminase (CDA), an enzyme that rapidly metabolizes and inactivates cytidine analogue chemotherapeutics. This high CDA expression can create a "sanctuary" for cancer cells, protecting them from the cytotoxic effects of these drugs and may explain the historical lack of success of such agents against cancers that affect the liver. nih.govnih.gov

Research has demonstrated that this mechanism of resistance can be overcome by co-administering a cytidine analogue with a CDA inhibitor like tetrahydrouridine (B1681287). nih.gov In a murine xenotransplant model of myeloid cancer that is sensitive to the epigenetic therapeutic effects of the cytidine analogue decitabine (B1684300) in vitro and is hepatotropic in vivo, treatment with decitabine alone resulted in a doubling of median survival and a significant decrease in tumor burden outside the liver. However, the tumor burden within the liver remained substantial. When a lower dose of decitabine was combined with tetrahydrouridine, there was a marked decrease in the liver tumor burden without evidence of increased myelotoxicity, leading to a further improvement in survival. nih.gov

While direct studies on the standalone efficacy of 2'-deoxy-3,4,5,6-tetrahydrouridine in hepatocellular carcinoma (HCC) cell lines are not extensively documented, its role in overcoming liver-specific drug resistance is a critical consideration for improving HCC chemotherapy. For instance, the chemotherapeutic agent gemcitabine (B846) has shown only marginal antitumor activity in patients with advanced HCC. nih.gov However, combination therapy with gemcitabine and tetrahydrouridine is considered a promising treatment for tumors with high CDA expression. nih.gov

Table 1: Rationale for Tetrahydrouridine Use in Hepatocellular Carcinoma

Factor Description Implication for HCC Treatment Reference
High Hepatic CDA Levels The liver has high concentrations of cytidine deaminase (CDA), which inactivates cytidine-based drugs. Standard cytidine analogue chemotherapies are less effective in the liver. nih.govnih.gov
Drug Sanctuary High CDA levels create a protective environment for cancer cells in the liver. Cancer cells in the liver can resist treatment with cytidine analogues. nih.govnih.gov
Reversal of Resistance Tetrahydrouridine, a CDA inhibitor, can block this resistance mechanism. Combination therapy can enhance the efficacy of cytidine analogues in the liver. nih.govnih.gov

| Improved Survival | In animal models, combining a CDA inhibitor with a cytidine analogue improved survival by reducing liver tumor burden. | Potential for improved clinical outcomes in HCC patients treated with combination therapy. | nih.gov |

The combination of this compound (often referred to as tetrahydrouridine or THU) with hypomethylating agents like decitabine or other cytidine analogues such as 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) has shown significant promise in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

A phase I clinical trial investigated the use of FdCyd in combination with a fixed dose of THU in patients with AML or MDS. nih.gov The rationale for this combination is that while FdCyd can inhibit cancer cell growth, it is rapidly inactivated by CDA. THU is included to inhibit this enzyme, thereby prolonging the active duration of FdCyd in the body. nih.gov

Furthermore, an oral combination of decitabine and cedazuridine (B1668773) (a CDA inhibitor with a similar function to tetrahydrouridine) has been approved for the treatment of certain patients with MDS and chronic myelomonocytic leukemia. This highlights the clinical importance of CDA inhibition in these diseases. mdpi.com A study of an all-oral regimen of decitabine/cedazuridine with venetoclax (B612062) and gilteritinib (B612023) has also been investigated for older, unfit patients with AML, demonstrating the convenience and potential of such combinations. nih.gov

Table 2: Clinical Investigational Data of Tetrahydrouridine in Combination Therapy for MDS and AML

Study/Drug Combination Disease Key Findings Reference
FdCyd + THU (Phase I Trial) AML and MDS To determine the maximum tolerated dose and describe toxicities of the combination. nih.gov
Oral Decitabine + Cedazuridine MDS and CMML Approved by the FDA, demonstrating clinical efficacy of oral hypomethylating agent with a CDA inhibitor. mdpi.com
Oral THU-Decitabine Sickle Cell Disease (relevant mechanism for MDS/AML) Safely depleted DNMT1, increased fetal hemoglobin, and healthy red blood cells. youtube.com

| Decitabine | High-risk MDS | Continuous infusion of low-dose decitabine was effective, with myelosuppression being the major toxicity. | nih.gov |

Chronic myelomonocytic leukemia (CMML) is a clonal hematological disorder with characteristics of both myelodysplastic and myeloproliferative neoplasms. youtube.comresearchgate.net Treatment options for advanced CMML are limited. Hypomethylating agents such as decitabine have demonstrated activity in CMML.

The U.S. Food and Drug Administration (FDA) has approved the oral combination of decitabine and cedazuridine for the treatment of adult patients with CMML. mdpi.com Cedazuridine, by inhibiting CDA in the gastrointestinal tract and liver, increases the systemic exposure to decitabine, allowing for oral administration. This approval underscores the therapeutic strategy of inhibiting CDA to enhance the efficacy of decitabine in CMML.

This compound has been investigated as a radiosensitizing agent, a substance that can make cancer cells more susceptible to radiation therapy. nih.gov The combination of tetrahydrouridine with halogenated pyrimidines, such as 5-chloro-2'-deoxycytidine (CldCyd) and 5-bromo-2'-deoxycytidine (B85790) (BrdCyd), has been shown to selectively radiosensitize human melanoma cells.

In a study using human melanoma cell lines and normal fibroblast cell lines, the addition of tetrahydrouridine to treatment with CldCyd or BrdCyd significantly protected the normal cells from cytotoxicity and radiosensitization while having a lesser effect on the tumor cells. This suggests that exploiting differences in pyrimidine (B1678525) metabolism between normal and tumor cells could improve the therapeutic index of halogenated pyrimidines as both radiosensitizers and cytotoxic agents.

Beyond its role as a CDA inhibitor, research suggests that tetrahydrouridine may have its own intrinsic antitumor properties. A study found that tetrahydrouridine can inhibit cell proliferation independently of CDA expression levels. nih.gov

In several carcinoma cell lines (MIAPaCa-2, H441, and H1299), tetrahydrouridine on its own was found to suppress tumor cell growth. nih.govnih.gov This growth inhibition was associated with a G1-phase cell cycle arrest, as evidenced by an increased percentage of cells in the G1 phase and a decreased percentage in the S phase. The study also found that tetrahydrouridine regulates cell cycle progression at the G1/S checkpoint by suppressing E2F1. nih.govnih.gov

Table 3: Cell Cycle Regulation by Tetrahydrouridine

Cell Line Effect of Tetrahydrouridine Mechanism Reference
MIAPaCa-2 Inhibition of cell proliferation G1-phase arrest, suppression of E2F1 nih.govnih.gov
H441 Inhibition of cell proliferation G1-phase arrest, suppression of E2F1 nih.govnih.gov

| H1299 | Inhibition of cell proliferation | G1-phase arrest, suppression of E2F1 | nih.govnih.gov |

Indirect Contributions to Antiviral Therapies

The role of this compound and related compounds is not limited to cancer therapy. There is evidence to suggest that these compounds can indirectly contribute to antiviral therapies, primarily by potentiating the effects of antiviral nucleoside analogues.

For example, 5,6-dihydro-5-aza-2'-deoxycytidine, a compound structurally related to this compound, has been shown to potentiate the anti-HIV-1 activity of ribonucleotide reductase inhibitors like gemcitabine and resveratrol. This potentiation was associated with an increase in the viral mutant frequency. Another study showed that 3-deazauridine, an inhibitor of CTP synthetase, could potentiate the anti-HIV-1 activity of the cytosine nucleoside analogues lamivudine (B182088) and zalcitabine. nih.gov This was linked to a reduction in the intracellular pool of dCTP, which in turn increased the incorporation of the antiviral drug triphosphates into the viral DNA. nih.gov These findings suggest that modulating nucleotide metabolism with compounds like this compound could be a viable strategy to enhance the efficacy of existing antiviral drugs.

Biological and Therapeutic Insights into this compound

The chemical compound this compound is a pyrimidine nucleoside analog that has garnered interest within the scientific community for its potential biological activities. As a derivative of tetrahydrouridine (THU), its primary recognized function is the inhibition of the enzyme cytidine deaminase (CDA). This enzyme plays a crucial role in the metabolism of various nucleoside analogs, and its inhibition can significantly enhance the therapeutic efficacy of certain drugs. This article explores the biological activities and therapeutic potential of this compound, focusing on its role in antiviral and antimicrobial applications, as well as its potential in treating mitochondrial DNA depletion syndromes.

The therapeutic landscape of this compound and its related compounds is primarily centered on their ability to modulate the metabolism of other drugs, thereby enhancing their desired effects.

The primary mechanism by which tetrahydrouridine and its derivatives, including this compound, exert their influence is through the inhibition of cytidine deaminase (CDA). danaher.com This enzyme is responsible for the deamination of cytidine and its analogs, a metabolic process that often inactivates these compounds. By blocking CDA, these inhibitors can increase the bioavailability and prolong the half-life of co-administered antiviral nucleoside analogs that are substrates for this enzyme. nih.gov

For instance, tetrahydrouridine has been shown to dramatically increase the incorporation of deoxycytidine into the DNA of Herpes Simplex Virus-infected cells. nih.gov This effect is attributed to the prevention of deoxycytidine degradation by CDA. nih.gov This principle of metabolic protection is a key strategy in enhancing the efficacy of antiviral therapies. While direct studies on this compound's enhancement of specific antiviral analogs are not extensively documented, its structural similarity to tetrahydrouridine suggests a similar mechanism of action. The development of fluorinated derivatives, such as (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, has demonstrated improved stability and a potent ability to increase the plasma concentrations of co-administered drugs like decitabine, a CDA substrate. nih.gov

Compound Mechanism of Action Effect on Antiviral Nucleoside Analogs
Tetrahydrouridine (THU) Competitive inhibitor of cytidine deaminase (CDA). sigmaaldrich.comPrevents metabolic degradation of CDA-substrate antiviral analogs, increasing their bioavailability and efficacy. nih.govnih.gov
This compound Presumed inhibitor of cytidine deaminase.Expected to enhance the activity of antiviral nucleoside analogs susceptible to deamination.
(4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine Cytidine deaminase inhibitor with enhanced acid stability. nih.govBoosts plasma levels of co-administered CDA substrates. nih.gov

While this compound itself is not primarily recognized as a broad-spectrum antiviral agent, its role as a cytidine deaminase inhibitor places it in a critical position to support the activity of nucleoside analogs that do possess such properties. nih.gov Nucleoside analogs represent a significant class of broad-spectrum antiviral drugs, often functioning by inhibiting viral RNA or DNA synthesis. nih.gov

The effectiveness of many of these analogs, however, can be limited by their metabolic instability, particularly their susceptibility to deamination by CDA. By inhibiting this enzyme, compounds like this compound can indirectly contribute to a broad-spectrum antiviral strategy. This enhancement allows for lower effective doses of the primary antiviral agent, potentially reducing toxicity and the risk of drug resistance. The concept of combining a nucleoside analog with a metabolic inhibitor is a well-established strategy to broaden and potentiate antiviral effects.

Potential in Antimicrobial Applications

The exploration of nucleoside analogs has extended into the realm of antimicrobial therapies, with a growing body of research indicating their potential against bacterial and fungal pathogens.

A significant number of clinically approved pyrimidine and purine (B94841) nucleoside analogs have demonstrated antibacterial activity. nih.gov These compounds often work by interfering with nucleic acid synthesis in bacteria. danaher.com For example, various fluorinated pyrimidines have been shown to inhibit the growth of several Gram-positive and Gram-negative bacteria. danaher.com

The potential role of this compound in this context would again be as an enhancer. If an antibacterial pyrimidine nucleoside analog is a substrate for bacterial or host cytidine deaminase, co-administration with a CDA inhibitor could potentiate its effect. Research has highlighted the antibacterial action of tetrahydropyrimidine (B8763341) derivatives, suggesting a basis for the activity of this class of compounds. nih.gov

Type of Pyrimidine Analog Observed Antibacterial Activity
Fluorinated PyrimidinesInhibition of growth in various Gram-positive and Gram-negative bacteria. danaher.com
Tetrahydropyrimidine DerivativesGeneral antibacterial action has been reported. nih.gov

Pyrimidine derivatives have also been investigated for their antifungal properties. nih.gov Some have been developed into commercial fungicides for agricultural use. nih.gov Research has identified novel pyrimidine-based chemical scaffolds with broad-spectrum antifungal activity, including against difficult-to-treat molds. nih.gov These compounds may act by disrupting essential cellular processes in fungi. nih.gov

Similar to the antibacterial context, while direct antifungal activity of this compound is not established, its derivatives could be synthesized and evaluated for such properties. Furthermore, its role as a CDA inhibitor could be relevant if used in combination with antifungal nucleoside analogs that are susceptible to deamination.

Therapeutic Strategies for Mitochondrial DNA Depletion Syndromes

Mitochondrial DNA (mtDNA) depletion syndromes are a group of severe genetic disorders characterized by a reduction in the amount of mtDNA in affected tissues. youtube.com These syndromes often result from mutations in nuclear genes that are essential for mtDNA maintenance, including those involved in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. youtube.com

Therapeutic strategies for some forms of mtDNA depletion syndrome focus on providing an external supply of the deficient nucleosides to bypass the metabolic block and restore the mitochondrial dNTP pool. This approach, known as nucleoside bypass therapy, has shown promise in preclinical and clinical studies for certain types of these disorders. nih.gov

Given that tetrahydrouridine and its analogs can influence nucleoside metabolism, there is a theoretical basis for investigating their role in the context of these syndromes. By preventing the degradation of therapeutic deoxynucleosides, a CDA inhibitor like this compound could potentially enhance the efficacy of nucleoside bypass therapy. However, direct research on the application of this specific compound in mitochondrial DNA depletion syndromes is currently lacking.

Pharmacological Characterization and Drug Interactions

Pharmacokinetic Modulation of Co-administered Cytidine (B196190) Analogs

Enhancement of Oral Bioavailability of Hypomethylating Agents (e.g., Decitabine (B1684300), Azacitidine)

A significant challenge with orally administered hypomethylating agents like decitabine and azacitidine is their rapid breakdown by CDA in the gut and liver, leading to poor oral bioavailability. nih.govnih.govnih.gov Co-administration of tetrahydrouridine (B1681287) effectively counters this issue.

Studies in nonhuman primates and mice have demonstrated that pre-administration of oral tetrahydrouridine substantially increases the oral bioavailability of decitabine. nih.govresearchgate.net This combination extends the drug's absorption time and broadens its concentration-time profile. nih.govnih.govresearchgate.net This alteration in pharmacology is crucial for agents like decitabine, whose therapeutic effect of depleting DNA methyltransferase 1 (DNMT1) is dependent on the duration of exposure during the S-phase of the cell cycle. nih.govconicet.gov.ar The combination not only boosts systemic drug levels but also reduces the significant interindividual variability in pharmacokinetics often seen with oral decitabine alone. nih.govconicet.gov.ar This variability can be attributed to genetic polymorphisms in the CDA enzyme, and by inhibiting CDA, tetrahydrouridine may lessen the impact of these genetic differences. nih.govconicet.gov.ar

Clinical investigations have confirmed these preclinical findings. An oral combination formulation of tetrahydrouridine and decitabine showed rapid absorption and a relative decitabine bioavailability of ≥74% in healthy participants under fasting conditions. nih.gov While food and sex were observed to affect the pharmacokinetics, the pharmacodynamic effect, measured by DNMT1 downregulation, remained comparable across different conditions. nih.gov This indicates that the combination can produce the desired biological effect despite pharmacokinetic variations.

Co-administered AgentEffect of TetrahydrouridineKey Findings
Decitabine (oral) Increased oral bioavailability, extended absorption, reduced pharmacokinetic variability. nih.govnih.govresearchgate.netIn non-human primates, THU co-administration led to a 9-fold increase in the total area under the curve (AUC) for decitabine compared to a 2.5-fold increase in the maximum concentration (Cmax). nih.gov
Azacitidine Protects from rapid catabolism by CDA, a principle applicable to other cytidine analogs. nih.govyoutube.comHypomethylating agents like azacitidine are cornerstones of therapy for myelodysplastic syndromes; overcoming CDA-mediated degradation is key to their efficacy. youtube.com

Impact on Systemic Exposure and Metabolism of Chemotherapeutics (e.g., Gemcitabine (B846), Cytarabine (B982), 5-fluoro-2'-deoxycytidine)

The utility of tetrahydrouridine extends to other classes of chemotherapeutic cytidine analogs that are also substrates for CDA.

Gemcitabine and Cytarabine: Deamination is a primary mode of inactivation for drugs like cytarabine (ara-C) and gemcitabine. medchemexpress.comnih.gov High CDA expression in cancer cells can lead to drug resistance. nih.gov In preclinical models, combining tetrahydrouridine with gemcitabine has been shown to improve the sensitivity of pancreatic and lung carcinoma cell lines to the cytotoxic effects of gemcitabine, even in cells with high intrinsic CDA levels. medchemexpress.com For cytarabine, studies in human cells demonstrated that tetrahydrouridine inhibited its intracellular deamination by 80%, leading to increased intracellular accumulation of the active drug and its active metabolite, ara-C triphosphate. nih.gov

5-fluoro-2'-deoxycytidine (B1672315) (FdCyd): FdCyd is another DNA methyltransferase inhibitor susceptible to deamination. nih.gov In a phase I clinical trial, FdCyd was co-administered with a fixed dose of tetrahydrouridine to inhibit its breakdown. nih.govclinicaltrials.gov This combination allowed for the achievement of peak plasma concentrations of FdCyd greater than 1 µM, a level considered therapeutically relevant. nih.gov The co-administration was essential for evaluating the pharmacokinetics and determining the maximum tolerated dose of FdCyd. nih.govclinicaltrials.govcancer.gov

Co-administered AgentEffect of TetrahydrouridineKey Findings
Gemcitabine Increased sensitivity of cancer cells. medchemexpress.comIn BxPC-3 pancreatic cancer cells with high CDA expression, 100 µM of tetrahydrouridine increased sensitivity to gemcitabine by approximately 2.1-fold. medchemexpress.com
Cytarabine (ara-C) Increased intracellular accumulation and formation of active triphosphate metabolite. nih.govIn leukemic K562 cells, tetrahydrouridine (50 µg/ml) combined with cytarabine (1 µg/ml) augmented the formation of intracellular ara-C triphosphate up to twofold. nih.gov
5-fluoro-2'-deoxycytidine (FdCyd) Prevented deamination, enabling sufficient systemic exposure for therapeutic effect. nih.govCo-administration in a clinical trial produced peak plasma concentrations of FdCyd >1 µM, with one refractory breast cancer patient experiencing a partial response of >90% tumor size decrease. nih.gov

Influence on Elimination and First-Pass Metabolism

Tetrahydrouridine's primary influence on drug elimination is through its potent inhibition of first-pass metabolism mediated by cytidine deaminase. nih.govnih.gov CDA is highly expressed in the gut and liver, the primary sites of first-pass metabolism for orally administered drugs. nih.govtandfonline.com By inactivating CDA in these tissues, tetrahydrouridine drastically reduces the presystemic degradation of cytidine analogs. nih.govnih.gov

For decitabine, CDA is the enzyme that severely limits its half-life in the body. nih.gov The co-administration of tetrahydrouridine safeguards decitabine from this rapid catabolism, effectively increasing the amount of active drug that reaches systemic circulation after oral dosing. nih.govnih.gov This inhibition of first-pass metabolism is the foundational mechanism for the observed enhancement in oral bioavailability and the shift towards a more favorable pharmacokinetic profile for DNMT1 depletion, characterized by prolonged exposure rather than high, potentially cytotoxic, peak concentrations. nih.govresearchgate.netconicet.gov.ar Studies have confirmed that tetrahydrouridine itself is not significantly metabolized by the human drug-metabolizing enzymes tested and is unlikely to be involved in metabolism-based drug-drug interactions beyond its intended inhibition of CDA. tandfonline.com

Pharmacodynamic Consequences in Cellular Systems

By altering the pharmacokinetics of cytidine analogs, tetrahydrouridine directly influences their pharmacodynamic effects at the cellular level. The increased and prolonged drug exposure leads to more pronounced and sustained biological activity.

Effects on DNA Hypomethylation

The therapeutic goal of agents like decitabine and 5-fluoro-2'-deoxycytidine is to inhibit DNA methyltransferases, leading to a reduction in DNA methylation (hypomethylation) and the re-expression of silenced tumor suppressor genes. conicet.gov.arnih.govnih.gov The efficacy of this process is highly dependent on the drug's concentration and duration of exposure. nih.gov

By increasing the systemic exposure to decitabine, co-administration of tetrahydrouridine facilitates more effective DNMT1 depletion. nih.govresearchgate.net Studies in nonhuman primates treated with an oral tetrahydrouridine-decitabine combination showed significant pharmacodynamic effects, including the hypomethylation of DNA in the promoter region of the γ-globin gene. nih.govnih.govresearchgate.net This epigenetic modification resulted in a large cumulative increase in fetal hemoglobin, demonstrating a clear biological consequence of the enhanced drug exposure. nih.govresearchgate.net Similarly, in clinical trials, the combination of tetrahydrouridine and FdCyd led to increases in γ-globin mRNA, another biomarker of pharmacodynamic effect. nih.gov These findings underscore that the pharmacokinetic enhancement provided by tetrahydrouridine translates directly into a greater desired epigenetic effect. nih.govnih.gov

Reversal of Drug Resistance Mechanisms Mediated by Cytidine Deaminase Overexpression

Overexpression of cytidine deaminase is a known mechanism of clinical resistance to several cytidine analog chemotherapeutics, including decitabine and gemcitabine. nih.govnih.gov Cancer cells with high levels of CDA can rapidly inactivate these drugs, rendering them ineffective. nih.gov

Tetrahydrouridine directly counteracts this resistance mechanism. In preclinical studies involving pancreatic cancer cells, which often have high CDA expression, resistance to gemcitabine was correlated with resistance to decitabine. nih.gov The addition of tetrahydrouridine successfully overcame this resistance, enabling decitabine to induce cytoreduction in previously resistant cancer cells. nih.gov This demonstrates that inhibiting CDA with tetrahydrouridine can restore the sensitivity of resistant tumors to cytidine analogs. medchemexpress.comnih.gov This approach could be particularly valuable in cancers where CDA upregulation is a common feature of chemoresistance. nih.gov

In Vivo Pharmacological Profiles and Considerations

The in vivo pharmacological profile of 2'-deoxy-3,4,5,6-tetrahydrouridine (2dTHU) has been primarily investigated in the context of its role as a cytidine deaminase (CDA) inhibitor. Its primary function in these studies is to prevent the rapid metabolism of co-administered cytidine analogue drugs, thereby enhancing their therapeutic efficacy.

In primate models, the administration of tetrahydrouridine (THU), a closely related compound, has demonstrated significant effects on the pharmacokinetics of co-administered drugs. For instance, in baboons, oral administration of THU prior to the oral deoxycytidine analog decitabine (DAC) resulted in an extended absorption time and a wider concentration-time profile for DAC. nih.govresearchgate.net This modulation of DAC's pharmacology by THU leads to an increased exposure time for the depletion of DNA methyl-transferase 1 (DNMT1), a key therapeutic target, without the high peak concentrations of DAC that can lead to cytotoxicity. nih.govresearchgate.net Furthermore, the co-administration of THU with DAC was found to decrease the interindividual variability in the pharmacokinetics of DAC alone. nih.govresearchgate.net

In a study involving four baboons, repeat-dose administration of oral THU with DAC over eight weeks was shown to be non-myelotoxic. nih.govresearchgate.net This combination therapy led to the hypomethylation of DNA in the γ-globin gene promoter and resulted in significant cumulative increases in fetal hemoglobin, suggesting a potential therapeutic application for hemoglobinopathies. nih.govresearchgate.net

A fluorinated derivative, (4R)-2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, was developed to exhibit enhanced acid stability compared to THU. nih.gov In rhesus monkeys, this derivative demonstrated an improved oral pharmacokinetic profile, characterized by higher and more reproducible plasma exposure. nih.gov When co-administered with decitabine, this fluorinated compound effectively increased the plasma levels of decitabine. nih.gov

Pharmacodynamic Effects of Oral THU-DAC in Baboons

Baboon IDOral DAC Dose (mg/m²)Dosing SchedulePlatelet Count Change (Weeks 1-4)Neutrophil Count Change (Weeks 1-3)
PA747252x/week for 8 weeksIncreasedDecreased
PA747052x/week for 8 weeksIncreasedDecreased
PA7482102x/week for 8 weeksIncreasedDecreased
PA7484102x/week for 8 weeksIncreasedDecreased

This table summarizes the general trends observed in platelet and neutrophil counts during the initial weeks of treatment. nih.gov

In murine models, the co-administration of THU with cytidine analogues has been shown to significantly alter the disposition of these drugs. nih.govusc.eduresearchgate.net THU is a potent inhibitor of cytidine deaminase (CD), the enzyme responsible for the rapid catabolism of many cytidine analogues. nih.govusc.eduresearchgate.net By inhibiting CD, THU can increase the plasma concentrations and prolong the half-life of these analogues. nih.govusc.eduresearchgate.net

Pharmacokinetic studies in mice have characterized the bioavailability and clearance of THU itself. nih.govusc.eduresearchgate.net After intravenous administration, THU exhibits a terminal half-life of approximately 73 minutes. nih.gov Oral administration of THU results in a bioavailability of about 20%, which is sufficient to produce plasma concentrations that effectively inhibit CD for several hours. nih.govusc.eduresearchgate.net

In preclinical studies involving mouse models of pediatric brain tumors, the combination of 5-fluoro-2'-deoxycytidine (FdCyd) and THU was investigated. nih.govnih.gov While FdCyd showed potent in vitro activity against tumor cells, the combination did not translate to a significant in vivo therapeutic response, despite pharmacokinetic studies confirming that FdCyd reached concentrations in the brain tumors that were expected to be effective. nih.govnih.gov

Another study in mice bearing mammary adenocarcinoma-755 demonstrated that co-administering THU with [3H]FdCyd led to a tumor-selective, dual-pathway metabolism of FdCyd. elsevierpure.com This resulted in significantly higher levels of antimetabolites in tumor tissue compared to normal tissues like bone marrow, intestine, liver, and spleen. elsevierpure.com

Pharmacokinetic Parameters of THU in Mice

ParameterValue
Terminal Half-Life (IV, 100 mg/kg)73 min
Clearance (IV, 100 mg/kg)9.1 ml/min/kg
Volume of Distribution (IV, 100 mg/kg)0.95 l/kg
Oral Bioavailability (100 mg/kg)~20%
Terminal Half-Life (Oral, 100 mg/kg)85 min

This table presents key pharmacokinetic parameters of tetrahydrouridine (THU) in mice. nih.gov

Stability and Degradation in Biological Environments

The stability of 2dTHU and its derivatives is a critical factor influencing their pharmacological activity, particularly concerning the integrity of the N-glycosyl bond.

The N-glycosidic bond in nucleosides is generally susceptible to hydrolysis in acidic conditions. ttu.eettu.ee The rate of this hydrolysis is dependent on the hydrogen ion concentration. ttu.ee In pyrimidine (B1678525) nucleosides, hydrogenation of the pyrimidine ring to form a 5,6-dihydronucleoside, a structure similar to 2dTHU, significantly decreases the stability of the glycosidic bond, making it comparable to that of ordinary glycoside amines. ttu.ee This inherent instability in acidic environments can be a limitation for oral administration.

To address this, fluorinated derivatives of tetrahydrouridine have been synthesized. nih.gov Specifically, (4R)-2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine demonstrated enhanced stability of its N-glycosyl bond in acidic conditions compared to the non-fluorinated parent compound, tetrahydrouridine. nih.gov This increased acid stability contributes to an improved oral pharmacokinetic profile. nih.gov

The in vitro stability of tetrahydrouridine (THU) has been studied across a range of pH values. nih.govnih.govresearchgate.net THU undergoes degradation that involves equilibration with at least one of its degradants. nih.govnih.govresearchgate.net The degradation pathway includes the formation of its ribopyranosyl isomer and hydrolysis products resulting from the cleavage of the N-glycosidic bond. nih.gov

Studies investigating the combined stability of THU and 5-fluoro-2'-deoxycytidine (FdCyd) found that the presence of one compound did not affect the degradation of the other. nih.govnih.govresearchgate.net The degradation of FdCyd was observed to be acid-catalyzed and followed first-order kinetics, with stability improving as the pH increased. nih.govnih.gov Minimal degradation of FdCyd was observed at a pH above 5. nih.govresearchgate.net

The degradation of THU itself can proceed through the formation of intermediates. nih.gov These degradation processes are important considerations for the formulation and storage of therapeutic combinations containing THU or its derivatives.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular and Biochemical Assay Systems

In vitro assays are fundamental in characterizing the biological activity of 2'-deoxy-3,4,5,6-tetrahydrouridine at the cellular and molecular level. These systems allow for controlled experiments to determine its specific interactions with enzymes, its effects on cell growth and viability, and its influence on nucleotide metabolism and gene expression.

Enzyme Inhibition Assays (e.g., UV-Vis Based Deamination Assays)

This compound is recognized as an inhibitor of deoxycytidylate (dCMP) deaminase, an enzyme in the pyrimidine (B1678525) salvage pathway. While UV-Vis based deamination assays are a common method for monitoring the activity of deaminases by detecting changes in the ultraviolet absorbance spectrum as the substrate is converted to the product, specific studies on dTHU have employed radioactivity-based assays for more precise quantification. creative-enzymes.comnih.gov

In a key study, the inhibitory effect of dTHU on dCMP deaminase in intact CCRF-CEM cells was determined by measuring the incorporation of radiolabeled [14C]deoxycytidine ([14C]dCyd) into deoxythymidine triphosphate (dTTP). A near-complete inhibition of dCMP deaminase was observed following a 45-minute incubation with 100 µM of dTHU. This method provides a highly sensitive measure of enzyme inhibition within a cellular context.

Cell Proliferation and Viability Assays (e.g., MTT Assays)

To assess the impact of this compound on cell growth and viability, researchers utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While direct MTT assay data for dTHU is not extensively published, studies on the closely related compound, tetrahydrouridine (B1681287) (THU), provide significant insights into its potential effects on cell proliferation.

In studies using a colorimetric assay similar to the MTT assay, THU was shown to independently suppress the proliferation of certain cancer cell lines. plos.org For instance, in MIAPaCa-2, H441, and H1299 cell lines, THU demonstrated a significant reduction in cell growth. plos.org This suggests that dTHU may have similar anti-proliferative properties. The effect of THU on cell proliferation was further investigated through cell cycle analysis using flow cytometry. These studies revealed that THU induces an increase in the G1 phase and a decrease in the S phase of the cell cycle in responsive cell lines. plos.orgescholarship.org

Table 1: Effect of Tetrahydrouridine (THU) on Cell Proliferation in Various Cancer Cell Lines
Cell LineCancer TypeEffect of THU on Proliferation
MIAPaCa-2Pancreatic CarcinomaSignificant Inhibition
H441Lung CarcinomaSignificant Inhibition
H1299Lung CarcinomaSignificant Inhibition
Panc-1Pancreatic CarcinomaNo Significant Inhibition
BxPC-3Pancreatic CarcinomaNo Significant Inhibition
H322Lung CarcinomaNo Significant Inhibition

Data from a study on tetrahydrouridine (THU), a related compound. plos.org

Nucleotide Pool Expansion Studies

A significant consequence of inhibiting dCMP deaminase with this compound is the alteration of intracellular deoxynucleotide pools. Studies have shown that incubation of CCRF-CEM cells with dTHU leads to a substantial expansion of the deoxycytidine triphosphate (dCTP) pool.

Specifically, a 45-minute incubation with 100 µM dTHU resulted in an eight-fold expansion of the dCTP pool, while the pools of dATP, dTTP, and dGTP remained unaffected. This expansion was found to be directly proportional to the concentration of dTHU, with a maximum effect observed after 2 hours of incubation. These findings highlight the specific impact of dTHU on pyrimidine nucleotide metabolism.

Table 2: Effect of this compound (dTHU) on Deoxynucleotide Pools in CCRF-CEM Cells
NucleotideFold Change with 100 µM dTHU
dCTP8-fold increase
dATPUnaffected
dTTPUnaffected
dGTPUnaffected

Gene and Protein Expression Analysis (e.g., Real-time PCR, Western Blot)

These studies have revealed that THU can regulate the G1/S checkpoint of the cell cycle by suppressing the expression of the E2F1 transcription factor at the protein level. plos.org In cell lines where THU inhibited growth, a corresponding decrease in E2F1 protein expression was observed. plos.org This suggests that a potential mechanism of action for dTHU could also involve the modulation of key proteins involved in cell cycle progression.

In Vivo Animal Models for Pharmacological and Efficacy Studies

Mouse Models for Pharmacokinetic and Metabolism Studies

Pharmacokinetic and metabolism studies in mouse models are critical for determining how a compound is absorbed, distributed, metabolized, and excreted. While specific pharmacokinetic data for this compound (dTHU) in mice is limited, extensive studies have been conducted on the closely related compound, tetrahydrouridine (THU). These studies provide a valuable framework for understanding the potential in vivo behavior of dTHU.

In mice, intravenously administered THU has a terminal half-life of approximately 73 minutes. aacrjournals.org When administered orally, THU exhibits an oral bioavailability of about 20%. aacrjournals.org These studies are crucial for optimizing dosing regimens and understanding the therapeutic window of such compounds. The metabolism of these compounds is often investigated in conjunction with other drugs to assess their potential to modulate the metabolism of co-administered therapeutic agents. nih.gov

Table 3: Pharmacokinetic Parameters of Tetrahydrouridine (THU) in Mice
ParameterValue
Terminal Half-life (intravenous)~73 minutes
Oral Bioavailability~20%

Data from a study on tetrahydrouridine (THU), a related compound. aacrjournals.org

Models for Hematological Malignancies

The deoxycytidine analog decitabine (B1684300) (DAC) is a key agent in targeting hematological malignancies. It works by depleting DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining methylation patterns that can silence tumor suppressor genes. However, the efficacy of decitabine is often limited by its rapid degradation by the enzyme cytidine (B196190) deaminase (CDA), which is highly expressed in the liver and intestines. This rapid metabolism curtails the drug's bioavailability and the duration of its therapeutic action. nih.gov

To counteract this, this compound (a derivative of tetrahydrouridine, THU), a potent inhibitor of CDA, is co-administered with decitabine. nih.gov This combination has been explored in preclinical models, including mice and nonhuman primates, to enhance the therapeutic window of decitabine. nih.gov Studies have shown that administering THU prior to oral decitabine extends the absorption time of decitabine, leading to a more sustained plasma concentration. This prolonged exposure allows for more effective DNMT1 depletion in cancer cells without the high peak concentrations that can lead to cytotoxicity and DNA damage. nih.gov

Research in models of chemo-resistant lymphoid malignancies has further validated the use of decitabine to deplete DNMT1, which can reactivate maturation programs in malignant cells and halt their replication. nih.gov The combination with a CDA inhibitor like a tetrahydrouridine derivative is crucial for overcoming the in-vivo limitations of decitabine, such as its rapid catabolism. nih.gov

A significant advancement in this area is the development of fluorinated derivatives of tetrahydrouridine, such as (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine. This analog exhibits enhanced stability in acidic conditions compared to THU, leading to improved oral bioavailability. nih.gov When co-administered with decitabine in rhesus monkeys, this compound significantly increased the plasma levels of decitabine, demonstrating its potential as a more effective pharmacoenhancer. nih.gov

Table 1: Preclinical Models for Hematological Malignancies
Model SystemCompound(s) StudiedKey FindingsReference
Mice and Nonhuman PrimatesDecitabine (DAC) and Tetrahydrouridine (THU)Oral THU prior to oral DAC extended DAC absorption and exposure time, enhancing DNMT1 depletion without high peak cytotoxic levels. nih.gov
Resistant/Relapsed T and B-cell Malignancy ModelsDecitabineDNMT1 depletion by decitabine can activate maturation-related programs and terminate malignant cell replication. nih.gov
Rhesus Monkeys(4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine and DecitabineThe fluorinated tetrahydrouridine derivative showed enhanced acid stability and improved oral pharmacokinetics, boosting decitabine plasma levels. nih.gov

Models for Mitochondrial DNA Depletion

Mitochondrial DNA (mtDNA) depletion syndromes are a group of severe genetic disorders characterized by a reduction in mtDNA content, leading to impaired cellular energy production. clinicaltrials.gov These conditions are caused by mutations in nuclear genes that are essential for mtDNA replication and maintenance. clinicaltrials.gov While there is no cure, nucleoside therapy has emerged as a promising experimental treatment. frontiersin.org

The rationale behind this therapy is to bypass the defective mitochondrial nucleotide synthesis pathway by providing an external supply of deoxynucleosides. clinicaltrials.gov For instance, in TK2 deficiency, a type of myopathic mtDNA depletion syndrome, patients are supplemented with deoxypyrimidines. frontiersin.org

However, some therapeutic agents, such as the dideoxynucleoside analog 2',3'-dideoxycytidine (ddC), used in early AIDS treatment, have been shown to induce mtDNA depletion. nih.gov Studies on nerve biopsies from patients treated with ddC revealed significant mitochondrial abnormalities and a reduction in mtDNA copy numbers of up to 80%. nih.gov This is attributed to the inhibition of gamma-DNA polymerase, the enzyme responsible for mtDNA replication. nih.gov

In cellular models of mtDNA depletion, such as fibroblasts treated with ddC, researchers have investigated the potential of nucleoside supplementation to restore mtDNA levels. frontiersin.org These studies explore various combinations of deoxynucleosides to determine the most effective and least toxic treatment regimens. frontiersin.org For example, while supplementation with deoxypyrimidines alone (like deoxycytidine and deoxythymidine) appeared harmless, certain combinations involving purines were found to be detrimental to cell health. frontiersin.org

Clinical trials are ongoing to evaluate the safety and efficacy of deoxypyrimidine supplementation (deoxycytidine and deoxythymidine) for various mtDNA depletion syndromes, including those caused by mutations in genes like POLG, TK2, FBXL4, SUCLG1, SUCLA2, and RRM2B. clinicaltrials.govnih.gov These trials aim to establish a standardized and effective treatment for these devastating disorders. nih.gov

Quantitative Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantitative analysis of this compound and its related compounds in biological matrices. nih.govresearchgate.net This method is crucial for pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of these drugs.

A validated LC-MS/MS assay has been developed for the quantification of tetrahydrouridine (THU) in mouse plasma. nih.govresearchgate.net This assay utilizes a deuterated form of THU as an internal standard to ensure accuracy and precision. The method involves a simple protein precipitation step, followed by chromatographic separation using hydrophilic interaction chromatography (HILIC). nih.govresearchgate.net Detection is achieved by positive-mode electrospray ionization tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This assay has been shown to be accurate and precise over a wide concentration range and is stable under various storage conditions. nih.govresearchgate.net

LC-MS/MS has also been instrumental in studying the pharmacokinetics of decitabine and its metabolites. nih.gov Furthermore, this technique has been adapted to quantify the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) and its metabolites in human plasma. nih.gov By co-administering FdCyd with THU, researchers can prevent its rapid metabolism and achieve plasma concentrations sufficient to inhibit DNA methylation. The LC-MS/MS assay allows for the simultaneous measurement of FdCyd and its potentially toxic metabolites, ensuring that therapeutic levels are achieved without undue toxicity. nih.gov

The power of LC-MS/MS also extends to broad-scale metabolomics, enabling the quantification of hundreds of metabolites from central carbon metabolism in a single run. youtube.com This provides a comprehensive view of the metabolic state of cells and tissues in response to drug treatment.

Table 2: LC-MS/MS Assay Parameters for Tetrahydrouridine (THU) Quantification in Mouse Plasma
ParameterDescriptionReference
Analytical TechniqueLiquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) nih.govresearchgate.net
Internal StandardDeuterated THU nih.govresearchgate.net
Sample PreparationAcetonitrile protein precipitation nih.govresearchgate.net
ChromatographyHydrophilic Interaction Chromatography (HILIC) with an amino column nih.govresearchgate.net
Ionization ModePositive-mode Electrospray Ionization nih.govresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net
Concentration Range0.2-50 µg/mL nih.govresearchgate.net
Accuracy92.5-109.9% nih.govresearchgate.net
Precision2.1-9.0% nih.govresearchgate.net

DNA Methylation Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the global analysis of DNA methylation. nih.gov This technique allows for the precise quantification of 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation in vertebrates, as well as its oxidized derivative, 5-hydroxymethylcytosine (B124674) (5hmC). nih.gov

The method involves the enzymatic digestion of genomic DNA into individual nucleosides. These nucleosides are then separated using ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer. nih.gov This approach provides a direct measure of the relative abundance of 5mC and 5hmC compared to total cytosine, offering a snapshot of the global methylation status of the genome. nih.gov

This technique is highly sensitive, requiring only a small amount of starting genomic DNA. nih.gov It has been used to characterize the hypomethylating effects of decitabine in acute myeloid leukemia, providing a direct link between drug administration and changes in DNA methylation. nih.gov The ability to accurately quantify global DNA methylation is crucial for understanding the epigenetic mechanisms of drugs like decitabine and for monitoring their therapeutic effects. nih.gov

Structural Biology Approaches

Crystal Structure Analysis of Enzyme-Inhibitor Complexes (Referencing Related Analogs)

X-ray crystallography provides atomic-level insights into how inhibitors like tetrahydrouridine and its analogs bind to cytidine deaminase (CDA). The crystal structure of mouse CDA has been solved in complex with several inhibitors, including tetrahydrouridine (THU). nih.gov

These structures reveal that CDA is a zinc-dependent enzyme. nih.gov The inhibitor binds in the active site, interacting with key amino acid residues and the catalytic zinc ion. nih.gov The structure of the enzyme-inhibitor complex explains the potent inhibitory activity of THU, which acts as a transition-state analog. nih.govresearchgate.net

Structural analysis of CDA complexed with different ligands, such as cytidine and 3-deazauridine, has provided a deeper understanding of substrate recognition and the catalytic mechanism. nih.gov For instance, the structure with cytidine unexpectedly showed the substrate bound in three of the four active sites and the product, uridine (B1682114), in the fourth. nih.gov This has led to new hypotheses about the product expulsion mechanism. nih.gov

Structure Activity Relationships and Analog Development

Design Principles for Cytidine (B196190) Deaminase Inhibitors

The design of potent cytidine deaminase inhibitors revolves around creating molecules that can effectively interact with the enzyme's active site and block its catalytic function. The conversion of cytidine to uridine (B1682114) by CDA involves a nucleophilic attack on the C4 of the pyrimidine (B1678525) ring, leading to the release of ammonia. nih.gov Inhibitors are often designed as transition state analogs that mimic this intermediate stage, thereby blocking the enzyme. nih.govwikipedia.org Key strategies involve modifications to both the sugar moiety and the pyrimidine base of the nucleoside structure.

Modifying the Sugar Moiety: 2'-Deoxyribose and Fluorination Strategies

Alterations to the sugar portion of nucleoside analogs play a crucial role in defining their stability and inhibitory activity. The presence of a 2'-deoxyribose sugar, as seen in 2'-deoxy-3,4,5,6-tetrahydrouridine, is a key feature.

A significant advancement in this area is the use of fluorination. Introducing fluorine atoms at the 2'-position of the sugar ring has been shown to enhance the acid stability of the N-glycosyl bond. acs.orgnih.gov This is particularly important for oral administration, as it prevents degradation in the acidic environment of the stomach. nih.govtandfonline.com For instance, the synthesis of 2'-fluorinated tetrahydrouridine (B1681287) derivatives has led to compounds with improved oral pharmacokinetic profiles. acs.orgnih.govjohnshopkins.edu

Pyrimidine Base Modifications (e.g., Tetrahydrouridine Derivatives, Zebularine Analogs)

Modifications to the pyrimidine base are fundamental to the design of CDA inhibitors. Tetrahydrouridine (THU) itself is a potent inhibitor, and its derivatives are a major focus of research. nih.gov The reduced pyrimidine ring of THU mimics the transition state of the deamination reaction. nih.gov

Zebularine, another key analog, is structurally similar to cytidine but lacks the exocyclic 4-amino group. wikipedia.orgnih.gov This modification makes it a potent inhibitor of both cytidine deaminase and DNA methyltransferase. nih.govtandfonline.comresearchgate.net The absence of the amino group increases the electrophilic character of the aglycone, enhancing its inhibitory properties. nih.govtandfonline.com Zebularine acts as a competitive inhibitor of the deamination of other nucleoside analogs like 5-aza-2'-deoxycytidine, thereby enhancing their antineoplastic effects. nih.gov Fusing other heterocyclic rings to the pyrimidine core has also been explored to understand and potentially improve interactions with CDA. escholarship.org

Development of Fluorinated this compound Derivatives (e.g., Cedazuridine)

Building upon the principles of sugar and base modification, the development of fluorinated derivatives of this compound has led to significant clinical advancements. Cedazuridine (B1668773) (formerly E7727) is a prime example of a successfully developed analog. astx.com It is a synthetic nucleoside analog derived from tetrahydrouridine, specifically designed to have improved stability. nih.govastx.com

Cedazuridine is a 2'-fluorinated derivative of tetrahydrouridine and functions as a potent CDA inhibitor. nih.govtandfonline.com Its development was driven by the need to overcome the poor oral bioavailability of anticancer drugs like decitabine (B1684300), which are rapidly degraded by CDA in the gut and liver. researchgate.netepa.govnih.gov By inhibiting CDA, cedazuridine increases the systemic exposure of co-administered drugs. astx.comepa.gov

Enhanced Stability and Pharmacokinetic Profiles

A major advantage of cedazuridine is its enhanced stability, particularly in acidic conditions, compared to the parent compound, tetrahydrouridine. acs.orgnih.govastx.com This improved stability is attributed to the fluorination at the 2'-position. acs.orgnih.gov

Preclinical studies in cynomolgus monkeys demonstrated that co-administration of oral cedazuridine with decitabine significantly increased decitabine's plasma levels and resulted in a more consistent and reproducible pharmacokinetic profile. acs.orgnih.govtandfonline.com This enhancement of oral bioavailability allows for the development of oral formulations of drugs that were previously limited to intravenous administration. researchgate.netnih.govashpublications.org Cedazuridine itself is metabolically stable in liver microsomes and hepatocytes and does not significantly inhibit major human CYP enzymes or drug transporters. astx.com

Pharmacokinetic Parameters of Decitabine With and Without Cedazuridine in Cynomolgus Monkeys
TreatmentCmax (ng/mL)AUC0–t (ng·h/mL)Fold Increase in AUC
Oral Decitabine (3.5 mg/kg)24.421.7-
Oral Decitabine (3.5 mg/kg) + Cedazuridine (up to 10 mg/kg)Significantly HigherSignificantly Higher~69-fold

Stereochemical Considerations in Analog Design (e.g., (4R) vs. (4S) Isomers)

The stereochemistry of the inhibitor is a critical factor in its biological activity. For tetrahydrouridine and its derivatives, the stereochemistry at the C4 position of the pyrimidine ring, which bears a hydroxyl group, is particularly important. These compounds exist as a mixture of epimers, the (4R) and (4S) isomers, in aqueous solution. nih.gov

Studies have shown that the different stereoisomers can have varying inhibitory potencies. For example, in the development of fluorinated tetrahydrouridine derivatives, the (4R)-isomer of 2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine was specifically noted for its enhanced acid stability and improved pharmacokinetic profile. acs.orgnih.govacs.org Similarly, research on other nucleoside analogs has demonstrated that the specific stereochemistry, such as the (2R, 4R) and (2R, 4S) configurations in dioxolanylpurine nucleosides, dictates their antiviral activity. nih.gov The relative stereochemistry of hydroxyl substituents is crucial for the inhibition of CDA. rsc.org

Structure-Activity Correlation Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the design of CDA inhibitors. These studies systematically evaluate how different chemical modifications affect the biological efficacy of the compounds. For instance, SAR studies on pyridine (B92270) derivatives have shown that the presence and position of specific functional groups like -OCH3, -OH, -C=O, and -NH2 can enhance their antiproliferative activity. mdpi.com

Impact of Structural Changes on Enzyme Inhibition Potency

The primary mechanism of action for this compound and its analogs is the inhibition of cytidine deaminase (CDA), an enzyme responsible for the rapid metabolism of various cytidine analog drugs. Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potential of this class of compounds.

A significant advancement in this area has been the synthesis and evaluation of fluorinated derivatives of tetrahydrouridine (THU). nih.govnih.gov Research has demonstrated that modifications at the 2'-position of the ribose sugar can have a profound impact on both the compound's stability and its inhibitory activity against CDA. For instance, the introduction of fluorine atoms at the 2'-position has been explored to enhance the metabolic stability of the N-glycosyl bond, which is a liability in the parent compound, tetrahydrouridine. nih.govnih.gov

One notable analog, (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine, exhibited enhanced stability in acidic conditions compared to THU. nih.govnih.gov This improved stability translated to a better oral pharmacokinetic profile, with higher and more consistent plasma levels observed in rhesus monkeys. nih.govnih.gov While this analog demonstrated potent CDA inhibition, further studies are needed to establish a broader SAR for a wider range of structural modifications.

The inhibitory concentration (IC₅₀) is a common measure of the potency of an inhibitor. For tetrahydrouridine, the reported IC₅₀ value against cytidine deaminase is approximately 152 µM. abcam.com Another study reported an IC50 value of 0.34 mM for THU. researchgate.net The development of new analogs aims to lower this value, indicating a more potent inhibition of the target enzyme.

CompoundStructural ModificationEnzymeIC₅₀ (µM)
Tetrahydrouridine (THU)Parent CompoundCytidine Deaminase (CDA)152
(4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine2'-difluoro substitutionCytidine Deaminase (CDA)Data not available in provided results
ZebularineRelated pyrimidine nucleosideCytidine Deaminase (CDA)1.5 - 5.0

Correlation with Cellular Activity and Therapeutic Outcomes

The co-administration of tetrahydrouridine with cytidine analogs like decitabine has demonstrated significant therapeutic potential. nih.govresearchgate.netashpublications.orgnih.gov Decitabine is a DNA methyltransferase 1 (DNMT1) inhibitor with applications in treating hemoglobinopathies like sickle cell disease. nih.govashpublications.orgnih.gov However, its efficacy is limited by rapid degradation by CDA. By inhibiting CDA, tetrahydrouridine extends the half-life of decitabine, leading to a more sustained depletion of DNMT1. nih.govresearchgate.netashpublications.orgnih.gov This enhanced cellular activity has been shown to lead to a significant increase in fetal hemoglobin (HbF) levels in non-human primates and patients with sickle cell disease, which is a desired therapeutic outcome. researchgate.netashpublications.orgnih.govplos.org

However, the correlation between in vitro cellular activity and in vivo therapeutic outcomes is not always straightforward. In a preclinical study involving pediatric brain tumors, the combination of 5-fluoro-2'-deoxycytidine (B1672315) and tetrahydrouridine showed potent activity in reducing the proliferation of tumor cells in vitro. nih.gov Despite achieving adequate concentrations in the brain tumors of mouse models, the combination failed to produce a significant therapeutic response in vivo. nih.gov This highlights the complexities of translating promising in vitro data to clinical efficacy.

Furthermore, tetrahydrouridine has been shown to modulate the cytotoxicity of other deoxycytidine analogs. For instance, it can reverse the toxicity of 5-methyl-2'-deoxycytidine (B118692) in leukemia cell lines by preventing its deamination to thymidine. nih.gov

Compound/CombinationCellular ActivityTherapeutic OutcomeDisease Model/Population
Tetrahydrouridine + DecitabineIncreased decitabine half-life, sustained DNMT1 depletionIncreased fetal hemoglobin (HbF)Non-human primates, Sickle Cell Disease patients
TetrahydrouridineInhibition of cell proliferation via G1 arrestPotential for direct anti-cancer activityPancreatic and lung carcinoma cell lines
Tetrahydrouridine + 5-fluoro-2'-deoxycytidineReduced in vitro proliferation of tumor cellsNo significant in vivo therapeutic responsePediatric brain tumor models (mouse)
Tetrahydrouridine + 5-methyl-2'-deoxycytidineReversal of 5-methyl-2'-deoxycytidine cytotoxicityReduced toxicity of the deoxycytidine analogHuman leukemia cell lines

Emerging Research Directions and Future Perspectives

Novel Therapeutic Combinations and Strategies

The primary therapeutic strategy involving 2'-deoxy-3,4,5,6-tetrahydrouridine has been its combination with cytidine (B196190) analog chemotherapeutics to protect them from inactivation by cytidine deaminase (CDA). nih.govpatsnap.com This enhances the bioavailability and efficacy of drugs like decitabine (B1684300) and gemcitabine (B846). researchgate.netmedchemexpress.comnih.gov

Recent research has focused on optimizing these combinations and exploring new ones. A significant area of investigation is the use of THU with the epigenetic drug decitabine. researchgate.netnih.govnih.gov Decitabine is a DNA methyltransferase 1 (DNMT1) inhibitor, but its effectiveness is limited by rapid breakdown by CDA. nih.govnih.gov Clinical trials have explored the co-administration of THU with decitabine in patients with advanced, chemo-refractory cancers like pancreatic cancer and lymphoid malignancies. researchgate.netnih.gov The rationale is that by inhibiting CDA, THU increases the concentration and duration of action of decitabine, allowing for more effective DNMT1 depletion and subsequent anti-tumor effects. nih.govnih.gov

Another key combination is with gemcitabine, a standard chemotherapy for various cancers. plos.orgnih.gov Studies have shown that THU can increase the sensitivity of cancer cells to gemcitabine, even in cell lines with low CDA expression. plos.orgnih.govmedchemexpress.com This suggests that THU may have anti-cancer effects independent of its CDA inhibitory activity. plos.orgnih.gov For instance, research indicates that THU can inhibit cell proliferation by causing G1-phase cell cycle arrest. plos.orgnih.gov This dual mechanism of action—both as a CDA inhibitor and a direct cell growth inhibitor—makes the combination of THU and gemcitabine a promising strategy for a broader range of tumors than initially anticipated. plos.orgnih.gov

Furthermore, the potential of combining THU with radiation therapy is being considered. As a radiosensitizing agent, THU may make cancer cells more susceptible to the killing effects of radiation, offering a new avenue for combination treatments. cancer.gov

Exploration of Additional Molecular Targets and Pathways

While the primary molecular target of this compound is well-established as cytidine deaminase (CDA), emerging research suggests that its biological effects may not be solely attributable to CDA inhibition. plos.orgnih.govnih.gov This has led to the exploration of additional molecular targets and cellular pathways influenced by THU.

One significant finding is the ability of THU to inhibit cell proliferation independently of CDA expression levels in certain cancer cell lines. plos.orgnih.gov Studies have demonstrated that THU can induce cell cycle arrest at the G1/S checkpoint. plos.orgnih.gov This is achieved by suppressing the E2F1 transcription factor, a key regulator of cell cycle progression. nih.gov This discovery points to a novel mechanism of action for THU, suggesting it may have therapeutic potential beyond its role as a pharmacoenhancer.

Additionally, research into the broader family of cytidine deaminases, such as activation-induced deaminase (AID) and APOBEC3B, which are involved in DNA mutagenesis and have been implicated in cancer development, opens up new possibilities for the therapeutic application of deaminase inhibitors. nih.gov While current research has focused on developing specific inhibitors for these other deaminases, the structural similarities among these enzymes raise the question of whether THU or its analogs could have off-target effects on these related proteins. nih.gov

The interaction of THU with human liver cytidine deaminase has also been studied in detail, revealing a slow onset of inhibition. This suggests a structural reorganization of the enzyme precedes the formation of a stable enzyme-inhibitor complex, providing deeper insights into its mechanism of action. nih.gov

Advancements in Analog Design and Synthesis for Improved Pharmacological Properties

To enhance the therapeutic potential of this compound, researchers are actively engaged in the design and synthesis of novel analogs with improved pharmacological properties. A key focus of this research is to overcome certain limitations of the parent compound, such as its stability.

One notable advancement is the synthesis of 2'-fluorinated tetrahydrouridine (B1681287) derivatives. nih.gov For example, (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine has demonstrated enhanced stability in acidic conditions compared to THU. nih.gov This increased stability translates to an improved oral pharmacokinetic profile, with higher and more consistent plasma levels observed in animal models. nih.gov The co-administration of this analog with decitabine effectively increased the plasma concentrations of decitabine, highlighting its potential as a more robust pharmacoenhancer. nih.gov

The development of such analogs is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications to the THU structure affect its biological activity. nih.govauctoresonline.org These studies are crucial for designing new derivatives with optimized properties, such as increased potency, better stability, and improved target selectivity.

The broader field of tetrahydropyridine (B1245486) chemistry is also contributing to this area of research. auctoresonline.org The development of innovative synthetic methods for substituted tetrahydropyridine derivatives provides a platform for creating a diverse library of THU analogs for pharmacological screening. auctoresonline.org

Precision Medicine Applications of CDA Inhibition

The concept of precision medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is highly relevant to the application of this compound and other cytidine deaminase (CDA) inhibitors. The expression and activity of CDA can vary significantly among individuals, which can impact the efficacy and toxicity of cytidine analog drugs. nih.gov

A key precision medicine strategy involves using CDA expression levels as a biomarker to select patients who are most likely to benefit from combination therapy with a CDA inhibitor. plos.org Tumors with high levels of CDA are more likely to rapidly inactivate cytidine analog drugs, making patients with these tumors ideal candidates for treatment with a combination of a drug like gemcitabine or decitabine and a CDA inhibitor like THU. plos.orgnih.gov Conversely, patients with low CDA activity may be at higher risk of toxicity from standard doses of these drugs, and CDA inhibitor co-therapy might allow for the use of lower, safer doses. nih.gov

Furthermore, genetic variations in the CDA gene can lead to differences in enzyme activity. nih.gov Single nucleotide polymorphisms (SNPs) in the CDA gene can result in altered pharmacokinetics and clinical outcomes for patients receiving cytidine analog therapy. nih.gov Genotyping patients for these CDA variants could become a routine part of treatment planning, allowing for the personalization of drug choice and dosage.

The development of non-invasive methods to assess CDA activity, such as measuring it in the blood, could further facilitate the implementation of precision medicine approaches. nih.gov This would allow for real-time monitoring of CDA activity and adjustment of treatment regimens accordingly.

Role of this compound in Understanding Nucleoside Metabolism Regulation

Beyond its therapeutic applications, this compound serves as a valuable research tool for elucidating the complex regulation of nucleoside metabolism. nih.gov By specifically inhibiting cytidine deaminase (CDA), THU allows scientists to probe the roles of this enzyme and the broader pyrimidine (B1678525) salvage pathway in cellular function. nih.govnih.gov

Studies using THU have helped to delineate the metabolic fate of various nucleoside analogs. nih.gov For instance, research has shown that in the presence of THU, the metabolism of certain compounds is shunted away from deamination and towards other pathways, providing insights into the intricate network of enzymes involved in nucleoside processing. elsevierpure.com

Furthermore, the use of a related compound, 2'-deoxytetrahydrouridine (dTHU), which inhibits both cytidine deaminase and deoxycytidylate deaminase (dCMPD), has been instrumental in understanding the regulation of deoxynucleotide pools. nih.gov Inhibition of dCMPD by the phosphorylated form of dTHU leads to a significant expansion of the dCTP pool, demonstrating the critical role of dCMPD in maintaining the balance of pyrimidine deoxynucleotides. nih.gov These studies have also revealed feedback inhibition mechanisms, where the expanded dCTP pool can inhibit other enzymes like deoxycytidine kinase. nih.gov

By manipulating specific enzymatic steps with inhibitors like THU and its analogs, researchers can uncover the regulatory logic of nucleoside metabolism, which is crucial for normal cell function and is often dysregulated in diseases like cancer. nih.govnih.gov This fundamental knowledge is essential for the development of new therapeutic strategies that target metabolic vulnerabilities in diseased cells.

Q & A

Basic: What is the primary biochemical role of 2'-deoxy-3,4,5,6-tetrahydrouridine (dTHU) in modulating cytidine analogue therapeutics?

Methodological Answer:
dTHU is a potent inhibitor of cytidine deaminase (CD), an enzyme responsible for the catabolic deamination of cytidine analogues like gemcitabine and decitabine. By blocking CD activity, dTHU prevents the conversion of these drugs into inactive metabolites (e.g., gemcitabine → dFdU), thereby enhancing their plasma half-life and bioavailability. To validate CD inhibition, researchers typically:

  • Use recombinant human CD in enzymatic assays with substrate analogues (e.g., gemcitabine) and measure metabolite formation via HPLC or LC-MS .
  • Co-administer dTHU with cytidine analogues in murine models and compare plasma pharmacokinetics (AUC, Cmax) between treated and untreated cohorts .

Basic: How is dTHU synthesized, and what analytical methods confirm its purity?

Methodological Answer:
dTHU is synthesized via chemical reduction of 2'-deoxyuridine using catalytic hydrogenation or sodium borohydride under controlled conditions. Key steps include:

  • Purification: Column chromatography (silica gel, methanol/dichloromethane eluent).
  • Structural Confirmation: NMR (¹H/¹³C) to verify saturation of the pyrimidine ring and 2'-deoxyribose configuration .
  • Purity Assessment: Reverse-phase HPLC (C18 column, UV detection at 260 nm) with >98% purity thresholds for in vivo use .

Advanced: How can researchers design experiments to evaluate dTHU’s synergism with hypomethylating agents (e.g., decitabine) in overcoming chemoresistance?

Methodological Answer:
Experimental Design:

  • Cell Models: Use cancer cell lines with differential CD expression (e.g., BxPC-3 pancreatic cancer with high CD vs. CD-knockdown variants) .
  • Combination Therapy: Treat cells with dTHU (50–100 µM) + decitabine (0.1–1 µM) for 72 hours.
  • Endpoint Assays:
    • Viability: MTT or CellTiter-Glo®.
    • DNA Hypomethylation: Pyrosequencing of LINE-1 repetitive elements.
    • Mechanistic Validation: RNA-seq to assess reactivation of tumor suppressor genes (e.g., CDKN2A).
      Data Interpretation: Synergy is quantified via Chou-Talalay combination indices (CI < 1 indicates synergism) .

Advanced: What pharmacokinetic (PK) challenges arise in oral dTHU administration, and how are they addressed?

Methodological Answer:
Challenges:

  • Low oral bioavailability (~20% in mice) due to rapid hydrolysis in the gut and first-pass hepatic metabolism .
    Solutions:
  • Prodrug Development: Triacetylation of dTHU (taTHU) enhances lipophilicity and stability. taTHU is hydrolyzed to dTHU in systemic circulation.
  • PK Optimization:
    • Dosing Regimen: Co-administer taTHU (100 mg/kg) with gemcitabine in CD2F1 mice; collect plasma at intervals (0–24 hrs) for LC-MS analysis of dTHU and parent drug levels .
    • Tissue Distribution: Radiolabeled dTHU (¹⁴C) autoradiography in organs (liver, kidney) to assess CD saturation .

Advanced: How do researchers resolve contradictions in dTHU’s efficacy across cancer models with varying CD expression?

Methodological Answer:
Case Study: In pancreatic cancer, dTHU sensitizes high-CD-expressing BxPC-3 cells to gemcitabine but shows limited effect in low-CD models.
Resolution Strategies:

  • Mechanistic Profiling: Measure intracellular dFdCTP (active gemcitabine metabolite) via LC-MS to confirm CD inhibition .
  • Transcriptomic Analysis: RNA-seq to identify compensatory resistance pathways (e.g., upregulation of nucleoside transporters).
  • In Vivo Validation: Xenograft models with CD-overexpressing tumors treated with dTHU + gemcitabine; compare tumor growth inhibition vs. controls .

Advanced: What computational models quantify dTHU’s impact on cytidine analogue metabolism?

Methodological Answer:
Algorithmic Modeling:

  • Input Parameters: CD enzyme kinetics (Km, Vmax), dTHU IC50, and tissue-specific drug distribution.
  • Platforms: Use MATLAB or Phoenix WinNonlin to simulate:
    • Metabolic Flux: dFdU/dFdCTP ratios under dTHU modulation.
    • Optimal Dosing: Predict taTHU/dTHU ratios required for >90% CD inhibition in hepatic vs. tumor microenvironments .
      Validation: Compare simulated PK profiles with in vivo murine data (AUC correlation R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-deoxy-3,4,5,6-tetrahydrouridine
Reactant of Route 2
2'-deoxy-3,4,5,6-tetrahydrouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.